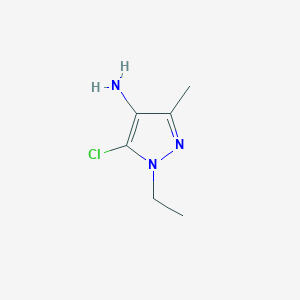
5-Chloro-1-ethyl-3-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-1-ethyl-3-methyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with chlorine, ethyl, and methyl groups, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with ethylamine under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired pyrazole derivative .
Industrial Production Methods: Industrial production of 5-Chloro-1-ethyl-3-methyl-1H-pyrazol
Properties
Molecular Formula |
C6H10ClN3 |
|---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
5-chloro-1-ethyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C6H10ClN3/c1-3-10-6(7)5(8)4(2)9-10/h3,8H2,1-2H3 |
InChI Key |
XARUUOAYZFRDNF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-fluoro-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864985.png)
![1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 2-[(2,3,4,5,6-pentafluorophenyl)methylene]hydrazide, (3aR,4S,6aS)-rel-](/img/structure/B12864991.png)
![2-Acetylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B12865000.png)
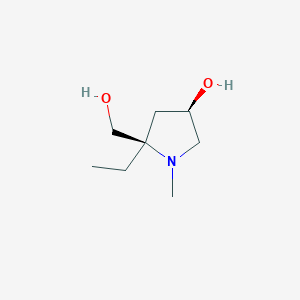

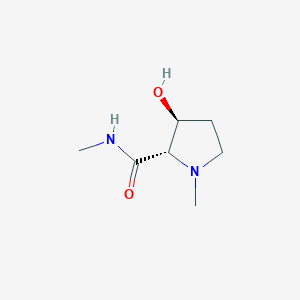
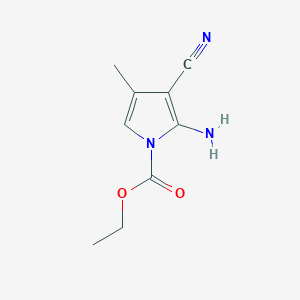
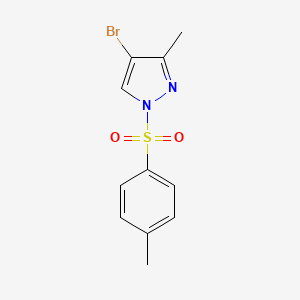
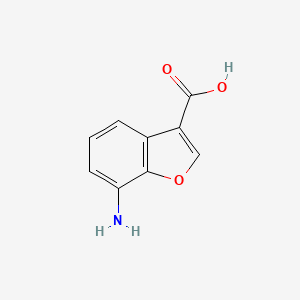
![6-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B12865047.png)


![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)

